molecular formula C13H15N3O5 B3002914 4-(4-Acetylpiperazin-1-yl)-3-nitrobenzoic acid CAS No. 309943-00-8

4-(4-Acetylpiperazin-1-yl)-3-nitrobenzoic acid

Cat. No. B3002914
CAS RN: 309943-00-8
M. Wt: 293.279
InChI Key: MAVOKEBVUFLMCU-UHFFFAOYSA-N
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Description

The compound of interest, 4-(4-Acetylpiperazin-1-yl)-3-nitrobenzoic acid, is related to various research studies that explore its synthesis, molecular structure, and potential applications. The studies provide insights into the compound's supramolecular associations, its synthesis as part of a series of inotropic agents, and its structural characteristics as a designed inhibitor for the influenza virus neuraminidase protein.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a series of 2-(4-substitutedbenzylpiperazin-1-yl)-N-(2-oxo-2,3-dihydrobenzooxazol-6-yl)acetamides, which share a structural motif with the compound , were synthesized and evaluated as inotropic agents. These compounds were developed to exhibit favorable activities compared to the standard drug milrinone, with one compound in particular showing a significant increase in stroke volume in isolated rabbit hearts .

Molecular Structure Analysis

The molecular structure of a closely related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been analyzed and found to crystallize as hydrogen-bonded dimers. The dihedral angles of the substituent groups with respect to the phenyl moiety were measured, providing detailed information on the spatial arrangement of the molecule's functional groups. This structural information is crucial for understanding the compound's interactions and stability .

Chemical Reactions Analysis

Although the specific chemical reactions involving 4-(4-Acetylpiperazin-1-yl)-3-nitrobenzoic acid are not detailed in the provided papers, the synthesis of related compounds suggests that similar methodologies could be applied. The formation of supramolecular associations, as seen in the polymorphs of a related salt, indicates that the compound may participate in charge-assisted hydrogen bonding, which could influence its reactivity and the formation of various polymorphs .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the studies on related substances. For example, the crystallography of the related salt reveals two polymorphs with different packing efficiencies and lattice energies, suggesting that the thermodynamic stability of such compounds can vary significantly depending on their crystalline form. The presence of hydrogen bonds and π-stacking interactions in these structures also implies that the compound may exhibit similar properties .

Scientific Research Applications

Crystal Structure Analysis

  • 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic Acid as an Influenza Virus Neuraminidase Inhibitor : The compound 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for influenza virus neuraminidase, has been studied for its crystal structure. It forms hydrogen-bonded dimers and has specific dihedral angles for its substituent groups. This study provides insights into the potential use of similar compounds in antiviral therapies (Jedrzejas et al., 1995).

Energetic Materials Synthesis

  • Synthesis of Energetic Salts Involving Nitroiminotetrazole-Containing Acetic Acid : Research on the synthesis of energetic materials using compounds like 2-(5-Nitroiminotetrazol-1-yl)acetic acid has been conducted. This study is crucial for developing new materials with high energy content and potential applications in explosives or propellants (Joo et al., 2012).

Solute Transfer and Solubility Studies

  • Abraham Model Correlations for Solute Transfer into 2-Ethoxyethanol : The solubility and transfer of various compounds, including nitrobenzoic acids, in solvents like 2-ethoxyethanol have been studied. These findings are significant in understanding the solubility behavior of similar compounds in different solvents (Hart et al., 2015).

Synthesis of Novel Compounds

  • Synthesis of New Nitracaine, Methoxypiperamide, and Mephtetramine Compounds : This research involved the synthesis and characterization of novel compounds like nitracaine, which contains similar structural elements to 4-(4-Acetylpiperazin-1-yl)-3-nitrobenzoic acid. These studies are vital for the development of new psychoactive substances (Power et al., 2014).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with Hazard Statement H319 . Precautionary statements include P305+P351+P338 .

properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-9(17)14-4-6-15(7-5-14)11-3-2-10(13(18)19)8-12(11)16(20)21/h2-3,8H,4-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVOKEBVUFLMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Acetylpiperazin-1-yl)-3-nitrobenzoic acid

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